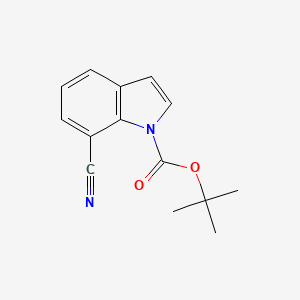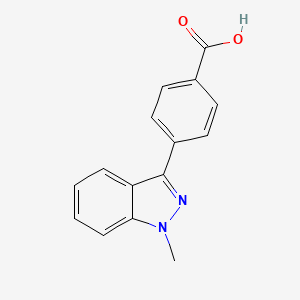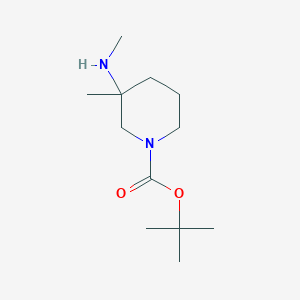![molecular formula C7H5BrN2 B7902720 2-Bromopyrazolo[1,5-a]pyridine](/img/structure/B7902720.png)
2-Bromopyrazolo[1,5-a]pyridine
Übersicht
Beschreibung
2-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom attached at the second position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 3-aminopyrazole with 2-bromo-3-oxobutanoic acid under acidic conditions. This reaction proceeds through an initial condensation followed by cyclization to form the desired fused ring system. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran as solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropyrazolo[1,5-a]pyridine
- 2-Iodopyrazolo[1,5-a]pyridine
- 3-Bromopyrazolo[1,5-a]pyridine
Comparison: 2-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom at the second position, which influences its reactivity and interaction with other molecules. Compared to its chlorinated and iodinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry. The position of the bromine atom also affects the compound’s electronic properties, which can be leveraged in material science applications.
Eigenschaften
IUPAC Name |
2-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXOEONVILLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902653.png)






![methyl 2-(1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B7902695.png)
![4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B7902700.png)
![4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B7902707.png)

![Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B7902736.png)


